2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile
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Overview
Description
2-Chloro-1-methylbicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a chlorine atom, a methyl group, and a nitrile group attached to a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize efficiency. The chlorination and nitrile formation steps are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the chlorine and nitrile groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.2]oct-2-ene: A similar bicyclic compound without the chlorine and nitrile groups.
Bicyclo[2.2.2]oct-2-ene: Another related compound with a simpler structure.
Uniqueness
2-Chloro-1-methylbicyclo[22
Properties
CAS No. |
61530-91-4 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-chloro-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H12ClN/c1-9-4-2-8(3-5-9)6-10(9,11)7-12/h2,4,8H,3,5-6H2,1H3 |
InChI Key |
HVZJJQWAFSXOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1(C#N)Cl)C=C2 |
Origin of Product |
United States |
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